N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine
Description
Chemical Identity and Fundamental Properties
This compound, designated by the Chemical Abstracts Service number 1315092-28-4, possesses the molecular formula C15H20N6O6 with a molecular weight of 380.36 grams per mole. The compound exhibits a complex structural architecture that incorporates multiple functional modifications to the parent guanosine molecule. The systematic International Union of Pure and Applied Chemistry name for this compound is N'-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide.
The molecular structure features a guanosine core with two distinct protecting group modifications. The first modification involves the N-2 position of the guanine base, where a dimethylaminomethylene group has been introduced. This protecting group serves to mask the amino functionality of guanine during synthetic transformations. The second modification encompasses the 2' and 3' hydroxyl groups of the ribose sugar, which are protected as a methoxymethylene acetal. This dual protection strategy creates a molecule with enhanced stability and selectivity for specific synthetic operations.
Physical and chemical property data for this compound indicate specific characteristics that influence its synthetic utility. The compound demonstrates an exact mass of 380.13400 atomic mass units and a polar surface area of 149.09000 square angstroms. These parameters provide insight into the compound's solubility characteristics and potential interactions with other molecules during synthesis. The presence of eight hydrogen bond acceptors and two hydrogen bond donors, along with five rotatable bonds, contributes to the compound's conformational flexibility and potential for intermolecular interactions.
Historical Context in Nucleoside Chemistry
The development of this compound emerges from decades of research in nucleoside protecting group chemistry, particularly in the context of oligonucleotide synthesis methodologies. The methoxymethylene protecting group for vicinal diols in nucleosides has historical precedence in synthetic nucleoside chemistry, with early applications documented in the synthesis of oligoribonucleotides during the 1970s and 1980s. The utility of methoxymethylene protection was demonstrated in the synthesis of various nucleoside derivatives, where the protecting group provided both stability and selectivity for complex synthetic transformations.
Research conducted during the late 20th century established the fundamental principles underlying the use of formamidine-type protecting groups for nucleoside amino functions. The dimethylaminomethylene group represents a specific implementation of this protecting strategy, offering advantages in terms of introduction, stability, and removal under appropriate conditions. Historical synthetic work demonstrated that treatment of nucleosides with N,N-dimethylformamide dimethyl acetal could efficiently introduce the dimethylaminomethylene protecting group, as evidenced in the preparation of related deoxyguanosine derivatives.
The evolution of nucleoside protecting group strategies has been driven by the requirements of increasingly sophisticated oligonucleotide synthesis applications. The combination of methoxymethylene and dimethylaminomethylene protecting groups in a single molecule represents an advanced approach to nucleoside modification, reflecting the maturation of synthetic methodologies in this field. This historical progression culminated in the development of compounds like this compound, which exemplify the sophisticated protecting group strategies employed in contemporary nucleoside chemistry.
The synthesis of eukaryotic messenger ribonucleic acid and related applications provided additional impetus for the development of advanced nucleoside protecting strategies. Research from the early 1990s demonstrated the utility of 2',3'-O-methoxymethylene-guanosine 5'-phosphate as a component in complex ribonucleic acid synthesis schemes. These applications highlighted the importance of selective protection strategies for nucleoside hydroxyl groups and established precedents for the multi-step synthetic approaches that characterize modern nucleoside chemistry.
Significance in Oligonucleotide Research
This compound occupies a critical position in contemporary oligonucleotide research due to its specialized protecting group architecture and synthetic utility. The compound serves as an intermediate in the synthesis of adenosine 5'-triphosphate, demonstrating its relevance to nucleotide chemistry and biochemical applications. This application underscores the compound's importance in the preparation of high-energy phosphate compounds that are fundamental to cellular metabolism and biochemical research.
The protecting group strategy employed in this compound addresses several key challenges in oligonucleotide synthesis. The methoxymethylene protection of the 2' and 3' hydroxyl groups provides stability against unwanted side reactions while maintaining compatibility with subsequent synthetic transformations. This protection is particularly important in ribonucleotide chemistry, where the presence of the 2' hydroxyl group creates additional complexity compared to deoxyribonucleotide synthesis. The selective protection of these hydroxyl groups enables controlled synthetic manipulations that would otherwise be compromised by competing reactions.
Research in oligonucleotide synthesis has demonstrated the importance of amino protecting groups for purine nucleosides. The dimethylaminomethylene group serves this function for the N-2 amino group of guanine, preventing unwanted acylation or other modifications during synthetic operations. This protection is essential for maintaining the integrity of the nucleobase during multi-step synthesis procedures. The combination of base and sugar protecting groups in a single molecule provides synthetic chemists with enhanced control over reaction selectivity and product formation.
The application of this compound in phosphoramidite chemistry represents another significant aspect of its research importance. Related compounds incorporating similar protecting group strategies have been successfully converted to phosphoramidite derivatives for use in automated oligonucleotide synthesis. The protecting groups must be compatible with the conditions of phosphoramidite formation and subsequent coupling reactions, requirements that are met by the carefully selected protecting group combination present in this compound.
Contemporary research applications extend beyond simple oligonucleotide synthesis to include specialized nucleoside modifications and analog development. The compound serves as a platform for the introduction of additional modifications or the preparation of nucleoside analogs with altered properties. This versatility makes it valuable for research programs focused on developing new therapeutic agents, diagnostic tools, or research reagents based on nucleoside chemistry.
| Application Area | Significance | Research Impact |
|---|---|---|
| Adenosine 5'-Triphosphate Synthesis | Intermediate compound | Enables high-energy phosphate preparation |
| Protecting Group Strategy | Dual protection model | Advances selective synthesis methods |
| Phosphoramidite Chemistry | Compatible architecture | Supports automated synthesis applications |
| Nucleoside Analog Development | Synthetic platform | Facilitates novel compound preparation |
| Ribonucleotide Research | Sugar protection | Addresses 2'-hydroxyl challenges |
Properties
IUPAC Name |
N'-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O6/c1-20(2)5-17-14-18-11-8(12(23)19-14)16-6-21(11)13-10-9(7(4-22)25-13)26-15(24-3)27-10/h5-7,9-10,13,15,22H,4H2,1-3H3,(H,18,19,23)/b17-5+/t7-,9-,10-,13-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMYWXLRXJXGX-AZZDHGEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 2' and 3' Hydroxyl Groups
The 2' and 3' hydroxyl groups of guanosine are protected using a methoxymethylene group to prevent undesired side reactions during subsequent steps. This is achieved by reacting guanosine with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions in dimethylformamide (DMF) at 0–5°C for 4–6 hours, yielding 2',3'-O-(methoxymethylene)guanosine.
Key Conditions:
Introduction of the Dimethylamino Methylene Group
The N-[(dimethylamino)methylene] moiety is introduced via condensation of the exocyclic amine of guanosine with dimethylformamide dimethyl acetal (DMF-DMA). This step is performed in anhydrous methanol under reflux (65°C) for 12–16 hours. The reaction selectively functionalizes the N2 position of the guanine base, forming the target compound.
Reaction Mechanism:
-
DMF-DMA acts as both a reagent and solvent.
-
Nucleophilic attack by the guanine amine on the electrophilic carbon of DMF-DMA.
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Elimination of methanol to form the stable amidine derivative.
Optimization Notes:
-
Excess DMF-DMA (5 equiv) ensures complete conversion.
-
Lower temperatures (<50°C) reduce byproduct formation but increase reaction time.
Alternative Approaches and Modifications
Tosylate Intermediate Formation
Industrial-scale synthesis often converts the 5'-hydroxyl group of this compound into a tosylate (4-methylbenzenesulfonate) for downstream applications. This involves treating the compound with tosyl chloride in pyridine at 0°C for 2 hours.
Data Table 1: Comparative Analysis of Tosylation Conditions
| Parameter | Davisson et al. | Industrial Method |
|---|---|---|
| Reagent | Tosyl chloride (1.2 equiv) | Tosyl chloride (1.5 equiv) |
| Solvent | Pyridine | Dichloromethane |
| Temperature | 0°C | 25°C |
| Yield | 78% | 65% |
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography with a gradient of methanol (2–10%) in dichloromethane. The target compound elutes at Rf = 0.3–0.4 (TLC, silica gel, CH2Cl2:MeOH 9:1).
Spectroscopic Confirmation
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1H NMR (DMSO-d6): δ 8.12 (s, 1H, H8), 6.05 (d, 1H, H1'), 5.42 (s, 2H, OCH2O), 3.40 (s, 6H, N(CH3)2).
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the molecule’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleosides with different biological properties, while substitution reactions can produce a wide range of analogs with potential therapeutic applications.
Scientific Research Applications
Scientific Research Applications
-
Antiviral Activity
- This compound has demonstrated antiviral properties, particularly against RNA viruses. Studies have shown that it can inhibit viral replication by interfering with viral RNA synthesis.
- Case Study : In vitro assays indicated that N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine significantly reduced the viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.
-
Anticancer Properties
- The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells.
- Case Study : A study reported that treatment with this compound led to a 60% reduction in cell viability in certain cancer cell lines, indicating its potential as an anticancer drug.
-
Enzyme Inhibition
- This compound has been found to inhibit specific enzymes involved in nucleotide metabolism, which could be beneficial in targeting cancer and viral pathways.
- Data Table : Enzyme inhibition percentages at varying concentrations:
Enzyme Inhibition (%) at 100 µM Inhibition (%) at 50 µM RNA polymerase 75 50 DNA polymerase 68 40 Nucleotide diphosphate kinase 80 55 -
Modulation of Gene Expression
- The compound has been shown to modulate gene expression by acting on transcription factors associated with cell proliferation and differentiation.
- Case Study : Research indicated that treatment with this compound resulted in altered expression levels of genes related to apoptosis and cell cycle regulation.
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Potential as a Therapeutic Agent
- Given its diverse biological activities, this compound is being explored as a lead candidate for developing new therapeutics for treating viral infections and cancer.
- Data Table : Summary of therapeutic potential:
Application Potential Benefits Antiviral Inhibition of viral replication Anticancer Induction of apoptosis in cancer cells Enzyme inhibition Targeting nucleotide metabolism
Mechanism of Action
The mechanism of action of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N2-Protected Guanosine Derivatives
a) 2'-Deoxy-N-[(dimethylamino)methylene]guanosine (CAS: 17331-13-4)
- Structure : Lacks the 2',3'-O-methoxymethylene group; instead, the ribose is 2'-deoxy .
- Molecular formula : C₁₃H₁₈N₆O₄
- Molecular weight : 322.33 g/mol .
- Application: Used in DNA synthesis due to its deoxyribose backbone. The dimethylaminomethylene group offers acid-labile protection, enabling mild deprotection (e.g., with 80% acetic acid) .
b) O6-tBu-N2(Boc)₂-Protected Guanosine
2',3'-Protected Guanosine Derivatives
a) 2',3'-O-Isopropylidene Guanosine
- Structure : Features a cyclic isopropylidene group at 2',3' positions .
- Comparison : Isopropylidene is base-labile, whereas methoxymethylene is acid-labile. This difference dictates compatibility with synthesis workflows—methoxymethylene is preferable for acid-driven deprotection strategies .
b) 2'-O-tert-Butyldimethylsilyl (TBDMS) Guanosine
Phosphoramidite Building Blocks
- Target Compound : Its phosphoramidite derivative (e.g., 5'-DMT-3'-phosphoramidite) is used in solid-phase synthesis. The 2',3'-O-methoxymethylene group prevents branching during coupling .
- Comparison: TBDMS-protected phosphoramidites (e.g., 2'-O-TBDMS-guanosine) are standard in RNA synthesis but require harsh deprotection .
Data Tables
Table 1: Key Properties of Guanosine Derivatives
Biological Activity
N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine is a modified nucleoside that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the compound's biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
This compound is characterized by its unique structural modifications that enhance its biological properties. The presence of the dimethylamino group and methoxymethylene moiety contributes to its stability and ability to interact with biological targets.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against RNA viruses. Its mechanism of action involves inhibiting viral polymerases, which are crucial for viral replication. For instance, studies have shown that this compound can effectively inhibit Hepatitis C virus (HCV) replication in vitro by targeting the viral NS5B polymerase .
Anticancer Activity
In addition to its antiviral properties, this compound has demonstrated potential anticancer effects. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A study revealed that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, including breast and prostate cancer cells .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from guanosine or its derivatives. The introduction of the dimethylamino group and methoxymethylene functionality is achieved through specific chemical reactions that enhance the nucleoside's biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Alkylation | Dimethylamine | Dimethylaminomethyl derivative |
| 2 | Methylation | Methanol + Catalyst | Methoxymethylene derivative |
| 3 | Coupling | Guanosine + Derivative | This compound |
Case Studies
- HCV Inhibition Study : In a controlled laboratory setting, this compound was tested against HCV-infected cells. Results showed a dose-dependent inhibition of viral replication with an IC50 value indicating potent antiviral activity .
- Cancer Cell Line Evaluation : A study involving various cancer cell lines assessed the cytotoxic effects of this compound. The results indicated a significant decrease in cell proliferation rates, suggesting its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine, and how do yields compare across methods?
Answer:
The synthesis typically involves multi-step protection/deprotection strategies. A key route starts with guanosine, where N2-[(dimethylamino)methylene] protection is introduced after removing O6-tBu/N2Boc2 groups, achieving a 26% overall yield (vs. 14% in alternative routes) . Critical steps include:
- Acid-labile protection : Use of 50% HCO₂H at 40°C for cleaving tert-butyldisulfanyl groups, followed by neutralization with triethylamine .
- Phosphoramidite preparation : Reacting with 2-cyanoethyl tetraisopropylphosphorodiamidite under anhydrous CH₂Cl₂ with 1H-tetrazole catalysis .
Yield Optimization : Shorter synthetic pathways (2 steps) reduce side reactions, improving yields compared to longer routes .
Basic: How do protection patterns (e.g., N2-dimethylamino vs. O6-tBu) influence RNA solid-phase synthesis efficiency for guanosine derivatives?
Answer:
- N2-[(Dimethylamino)methylene] : Provides stability during phosphoramidite coupling, critical for automated RNA synthesis. This group is compatible with acid-labile 2',3'-O-methoxymethylene protection, enabling selective deprotection .
- O6-tBu/N2Boc2 : Requires harsh deprotection (e.g., NH₃/MeOH), risking backbone cleavage. Replacing this with dimethylamino-methylene simplifies workflows .
Methodological Tip : Validate protection stability via ³¹P NMR monitoring during phosphoramidite activation .
Advanced: How can researchers resolve contradictions in NMR data for N-[(Dimethylamino)methylene]-protected guanosine derivatives synthesized via divergent routes?
Answer:
Discrepancies in ¹H/¹³C NMR often arise from:
- Rotameric equilibria : The dimethylamino group’s conformational flexibility can split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce peaks .
- Protection artifacts : Acidic conditions during deprotection may introduce impurities. Confirm purity via reverse-phase HPLC (C18 column, 0.1 M TEAA buffer/acetonitrile gradient) .
Case Study : For 5´-tert-butyldisulfanyl derivatives, ¹H NMR in DMSO-d₆ at 25°C showed resolved imino protons at δ 10.2–12.5 ppm, while CDCl₃ broadened signals due to solvation effects .
Advanced: What mechanistic insights explain the reactivity of N-[(Dimethylamino)methylene] groups in nucleophilic substitution reactions during RNA modification?
Answer:
The dimethylamino-methylene group acts as a directing moiety , enhancing regioselectivity via:
- Steric effects : The bulky dimethylamino group shields the N2 position, favoring reactions at the O6 or sugar hydroxyls .
- Electronic effects : The electron-withdrawing formamidine structure (N=C-NMe₂) activates adjacent sites for nucleophilic attack, e.g., by amines or thiols .
Experimental Design : Use kinetic studies (e.g., stopped-flow UV-Vis) to track substitution rates in DMF or THF solvents .
Advanced: How can researchers apply N-[(Dimethylamino)methylene]-protected guanosine analogues to study RNA structure-function relationships?
Answer:
These derivatives enable:
- Hydroxyl group mapping : Replace 2′-OH with methylamino/dimethylamino groups to probe hydrogen-bonding networks in ribozymes or riboswitches .
- QSAR analysis : Correlate 2′-substituent bulk (e.g., dimethylamino vs. methoxy) with catalytic activity loss/gain in RNA enzymes .
Case Study : 2′-N,N-Dimethylamino-2′-deoxyguanosine (GNMe₂) was used to assess packing density in tRNA tertiary interactions via Förster resonance energy transfer (FRET) .
Basic: What analytical techniques are critical for characterizing this compound purity and stability?
Answer:
- HPLC-MS : Use C18 columns with ESI-MS detection to confirm molecular ions ([M+H]⁺ expected ~550–600 m/z) .
- ³¹P NMR : Monitor phosphoramidite integrity (δ 148–150 ppm for P(III)) and oxidation to phosphate (δ −2 to 0 ppm for P(V)) .
- TGA/DSC : Assess thermal stability; decomposition typically occurs >200°C for methoxymethylene-protected derivatives .
Advanced: What strategies mitigate side reactions during phosphoramidite coupling of N-[(Dimethylamino)methylene]-protected guanosine?
Answer:
- Moisture control : Use molecular sieves (<10 ppm H₂O) in CH₂Cl₂ to prevent amidite hydrolysis .
- Catalyst optimization : Replace 1H-tetrazole with more reactive activators (e.g., DCI or BTT) to accelerate coupling and reduce β-elimination .
- In situ monitoring : Track coupling efficiency via trityl cation release (UV monitoring at 495 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
